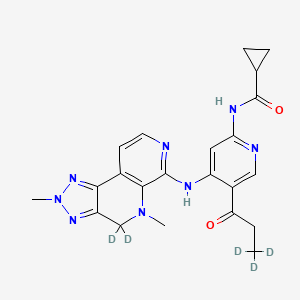
Tyk2-IN-18-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the aromatic or heteroaromatic ring fused with a 5-membered heteroaromatic ring.
Introduction of Deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using industrial reactors, ensuring consistent temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-18-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Tyk2-IN-18-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.
Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the production of pharmaceuticals targeting TYK2
Mechanism of Action
Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .
Comparison with Similar Compounds
Similar Compounds
Deucravacitinib: A selective TYK2 inhibitor that binds to the regulatory domain of TYK2, used in the treatment of psoriasis.
ICP-332: Another TYK2 inhibitor developed for the treatment of autoimmune diseases.
Uniqueness of Tyk2-IN-18-d5
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable tool for long-term studies and therapeutic applications .
Properties
Molecular Formula |
C22H24N8O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |
InChI Key |
RAGWFCJNLPTZOE-JIZANVDTSA-N |
Isomeric SMILES |
[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




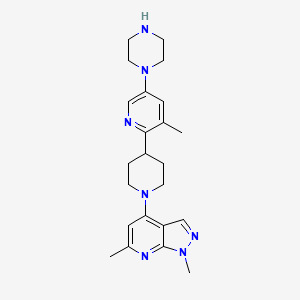

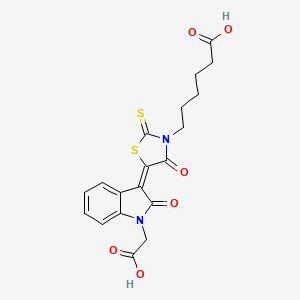
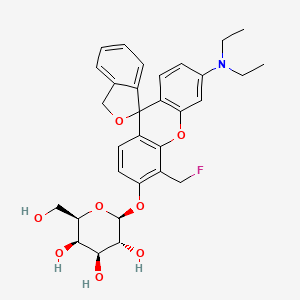
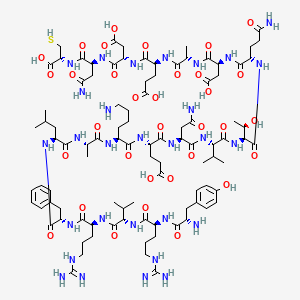
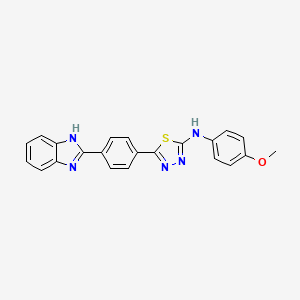
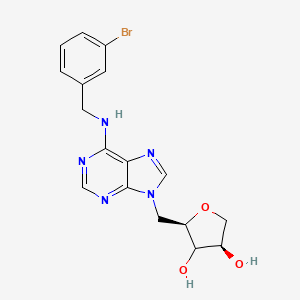
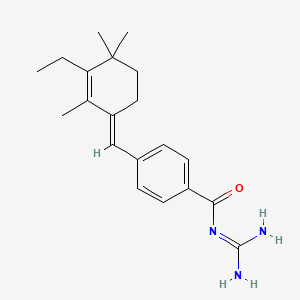
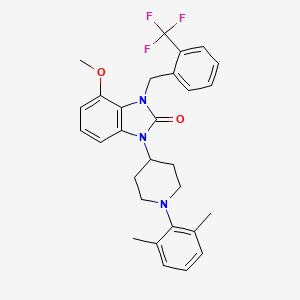
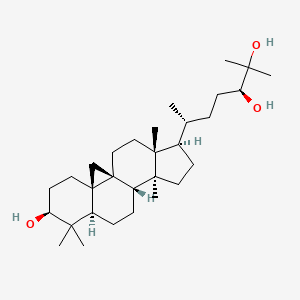
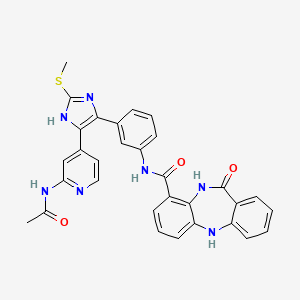
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
